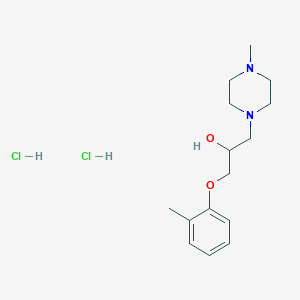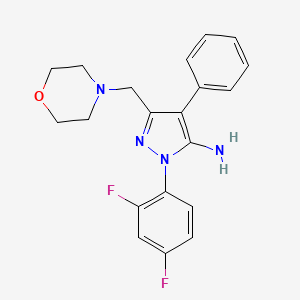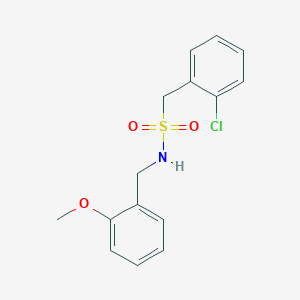
1-(2-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
Vue d'ensemble
Description
1-(2-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride, also known as ICI 118,551, is a selective β2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2 adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(2-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride 118,551 selectively blocks the β2 adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands adrenaline and noradrenaline. By blocking the β2 adrenergic receptor, this compound 118,551 inhibits the downstream signaling pathways that are activated by the receptor, such as the cyclic AMP (cAMP) pathway. This results in a decrease in the physiological effects that are mediated by the β2 adrenergic receptor, such as bronchodilation, vasodilation, and lipolysis.
Biochemical and physiological effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it can block the relaxation of airway smooth muscle induced by β2 adrenergic receptor agonists, such as salbutamol. It can also inhibit the increase in heart rate and contractility induced by β1 adrenergic receptor agonists, such as isoproterenol. In addition, it can block the increase in lipolysis induced by β3 adrenergic receptor agonists, such as CL 316,243.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride 118,551 has several advantages for lab experiments. It is a highly selective β2 adrenergic receptor antagonist, which allows for the specific investigation of the role of this receptor subtype. It is also available in a highly pure form, which ensures reproducibility of experimental results. However, this compound 118,551 has some limitations as well. It has a relatively short half-life in vivo, which can limit its usefulness in certain experimental models. In addition, it can have off-target effects on other adrenergic receptor subtypes at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride 118,551. One area of interest is the role of β2 adrenergic receptors in obesity and metabolic disorders. Another area of interest is the development of novel β2 adrenergic receptor antagonists with improved pharmacokinetic properties and selectivity. Finally, the use of this compound 118,551 in combination with other drugs, such as glucocorticoids, for the treatment of asthma and COPD is an area of ongoing investigation.
Applications De Recherche Scientifique
1-(2-methylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride 118,551 is used in scientific research to study the role of β2 adrenergic receptors in various physiological and pathological conditions, such as asthma, chronic obstructive pulmonary disease (COPD), heart failure, and obesity. It is also used to investigate the pharmacology of other β adrenergic receptor subtypes.
Propriétés
IUPAC Name |
1-(2-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.2ClH/c1-13-5-3-4-6-15(13)19-12-14(18)11-17-9-7-16(2)8-10-17;;/h3-6,14,18H,7-12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVIRXUNLRMWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCN(CC2)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4237205.png)

![{1-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4237227.png)
![N~1~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4237231.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)

![N-{[(2-chlorophenyl)amino]carbonyl}benzamide](/img/structure/B4237250.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237257.png)
![4-{[(2-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4237261.png)
![N-{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4237285.png)

